![molecular formula C18H15N5O2 B2414741 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034315-00-7](/img/structure/B2414741.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzotriazole, a furan ring, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis could be used to establish the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzotriazole group could potentially undergo reactions with electrophiles, while the furan ring could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzotriazole, furan, and pyridine rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits promising potential in drug discovery due to its unique structure. Researchers have explored its use as a scaffold for designing novel pharmaceuticals. Notably, it can serve as a building block for synthesizing derivatives with improved bioactivity, selectivity, and pharmacokinetic properties. For instance, the compound has been employed in the preparation of (S)- (2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)- (5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone, a potential drug candidate .
Antiproliferative Activities
Studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. While further investigations are needed, initial findings suggest its potential as an anticancer agent .
Organic Synthesis
The compound’s benzotriazole and furan moieties make it valuable in organic synthesis. Researchers have utilized it as a reagent for constructing complex molecules. For example:
- Ni-catalyzed reactions with acetylacetone yield pyrrole-triazole and pyrrole-triazole-pyridine hybrids .
- A metal-free process under flow conditions enables efficient synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, demonstrating atom economy and environmental friendliness .
Coupling Reagents
Similar to BOP coupling reagents, this compound (also known as PyBOP) has been explored for peptide synthesis. It facilitates amide bond formation and shows potential for greener peptide coupling methods .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(12-23-16-5-2-1-4-15(16)21-22-23)20-10-13-8-14(11-19-9-13)17-6-3-7-25-17/h1-9,11H,10,12H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRFOSIRVVKFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide |
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